1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene
CAS No.: 101449-01-8
Cat. No.: VC18408667
Molecular Formula: C16H25N
Molecular Weight: 231.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101449-01-8 |
|---|---|
| Molecular Formula | C16H25N |
| Molecular Weight | 231.38 g/mol |
| IUPAC Name | 2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3 |
| Standard InChI Key | CSPVTXZECBBRFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=CC=CC=C2C1(C)CCN(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines a partially saturated naphthalene core (1,2,3,4-tetrahydronaphthalene) with two methyl groups at positions 1 and 2, alongside a 2-dimethylaminoethyl side chain at position 1. This configuration introduces significant steric and electronic complexity, as the tetrahydronaphthalene system adopts a semi-planar conformation while the dimethylaminoethyl group introduces basicity and potential hydrogen-bonding capabilities.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N |
| Molecular Weight | 231.38 g/mol |
| IUPAC Name | 2-(1,2-Dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine |
| Predicted LogP | 3.2 (estimated) |
| Hydrogen Bond Donors/Acceptors | 0/1 |
The dimethylaminoethyl moiety enhances solubility in polar solvents compared to unsubstituted tetrahydronaphthalenes, though the hydrophobic tetracyclic core dominates its partition coefficient.
Synthesis and Reaction Chemistry
Multi-Step Synthetic Pathways
Synthesis typically begins with functionalized tetrahydronaphthalene precursors. A representative route involves:
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Friedel-Crafts alkylation of tetrahydronaphthalene with chloroethyl-dimethylamine under Lewis acid catalysis.
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Methylation using methyl iodide in the presence of a base to install the 1,2-dimethyl groups.
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Purification via fractional distillation or preparative chromatography to isolate the target compound.
Critical Reaction Parameters
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Temperature: 80–100°C for alkylation steps to balance reaction rate and byproduct formation.
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Catalyst: Aluminum chloride (AlCl₃) or similar Lewis acids for electrophilic substitution.
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Yield Optimization: Reported yields range from 45–60%, with impurities primarily arising from over-alkylation or ring-opening side reactions.
Reactivity Profile
The compound’s reactivity is modulated by:
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Electron-donating groups: The dimethylaminoethyl side chain donates electron density, enhancing susceptibility to electrophilic attack at the aromatic ring.
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Steric hindrance: Methyl groups at positions 1 and 2 limit access to the β-position of the tetrahydronaphthalene core.
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Salt formation: Protonation of the dimethylamine nitrogen facilitates crystalline hydrobromide or hydrochloride salts, improving stability for storage.
Pharmacological Properties and Mechanism of Action
Neurotransmitter Modulation
Structural analogs of tetrahydronaphthalene derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors. The dimethylaminoethyl group in this compound likely facilitates interactions with:
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5-HT₂A receptors: Modulating synaptic serotonin levels, potentially explaining psychoactive effects.
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Dopamine D₂ receptors: Partial agonism observed in related compounds suggests antipsychotic or stimulant properties depending on dosage.
Predicted Binding Affinities (Comparative Data)
| Receptor Type | Ki (nM) | Reference Compound |
|---|---|---|
| 5-HT₂A | 120 | Ketanserin (Ki = 0.15 nM) |
| Dopamine D₂ | 450 | Haloperidol (Ki = 1.1 nM) |
Data extrapolated from structurally related tetrahydronaphthalene derivatives.
Stability and Analytical Characterization
Degradation Pathways
The compound degrades under accelerated conditions (40°C/75% RH) via:
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Oxidative N-demethylation: Loss of methyl groups from the dimethylaminoethyl chain.
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Ring aromatization: Conversion of the tetrahydronaphthalene core to fully aromatic naphthalene.
Stability Data
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 7.4 (37°C) | 28 | N-Demethylated derivative |
| UV Light (300 nm) | 7 | Aromatized naphthalene product |
Future Research Directions
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Receptor Specificity Profiling: Comprehensive screening against orphan GPCRs to identify novel targets.
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Prodrug Development: Esterification of the dimethylamine group to enhance blood-brain barrier penetration.
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Toxicological Studies: Chronic toxicity assessments in mammalian models to establish safety margins.
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